molecular formula C13H13N3O B4180001 3-phenyl-N-2-pyrazinylpropanamide

3-phenyl-N-2-pyrazinylpropanamide

Cat. No. B4180001
M. Wt: 227.26 g/mol
InChI Key: QLXYFBRMZUPGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N-2-pyrazinylpropanamide, also known as P2X7 receptor antagonist, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the P2X7 receptor, which is a member of the ATP-gated ion channel family. The P2X7 receptor has been implicated in various physiological and pathological processes, including inflammation, pain, and cancer.

Mechanism of Action

The 3-phenyl-N-2-pyrazinylpropanamide receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of this receptor leads to the influx of cations such as calcium and sodium into the cell, which can trigger various downstream signaling pathways. 3-phenyl-N-2-pyrazinylpropanamide acts as a selective antagonist of the 3-phenyl-N-2-pyrazinylpropanamide receptor, blocking its activation by ATP. This inhibition of the 3-phenyl-N-2-pyrazinylpropanamide receptor can lead to the suppression of inflammatory and pain pathways, as well as the inhibition of cancer cell proliferation and metastasis.
Biochemical and Physiological Effects:
3-phenyl-N-2-pyrazinylpropanamide has been shown to have several biochemical and physiological effects in preclinical models. In animal models of arthritis, this compound has been shown to reduce joint inflammation and pain. In models of neuropathic pain, it has been shown to reduce pain hypersensitivity. Additionally, 3-phenyl-N-2-pyrazinylpropanamide has been shown to have anticancer effects in various cancer cell lines, inhibiting cell proliferation and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-phenyl-N-2-pyrazinylpropanamide in lab experiments is its specificity for the 3-phenyl-N-2-pyrazinylpropanamide receptor. This allows researchers to investigate the role of this receptor in various disease conditions and test the potential therapeutic applications of 3-phenyl-N-2-pyrazinylpropanamide receptor antagonists. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-phenyl-N-2-pyrazinylpropanamide. One area of interest is the investigation of its potential therapeutic applications in other disease conditions, such as cancer and autoimmune diseases. Additionally, further research is needed to understand the downstream signaling pathways affected by 3-phenyl-N-2-pyrazinylpropanamide receptor inhibition and how these pathways can be targeted for therapeutic benefit. Finally, the development of more soluble analogs of 3-phenyl-N-2-pyrazinylpropanamide could improve its utility in lab experiments and potential clinical applications.

Scientific Research Applications

3-phenyl-N-2-pyrazinylpropanamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory and analgesic effects in preclinical models of arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, this compound has been investigated for its potential anticancer properties, as the 3-phenyl-N-2-pyrazinylpropanamide receptor has been implicated in cancer cell proliferation and metastasis.

properties

IUPAC Name

3-phenyl-N-pyrazin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13(16-12-10-14-8-9-15-12)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXYFBRMZUPGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-(pyrazin-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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